REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH2:5][C:6]([OH:18])([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:7][CH2:8][CH3:9])C.[OH-].[Na+]>CO>[OH:18][C:6]([CH2:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)([CH2:7][CH2:8][CH3:9])[CH2:5][C:4]([OH:19])=[O:3] |f:1.2|
|
Name
|
Ethyl-3-hydroxy-3-(2-phenylethyl)hexanoate
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CCC)(CCC1=CC=CC=C1)O)=O
|
Name
|
|
Quantity
|
423 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 20-25° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol is removed
|
Type
|
EXTRACTION
|
Details
|
The desired product is extracted into methyl t-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The product is concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)O)(CCC)CCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |